molecular formula C10H9F3O B8241158 2-(2,2-Difluoroethoxy)-1-fluoro-3-vinylbenzene

2-(2,2-Difluoroethoxy)-1-fluoro-3-vinylbenzene

Cat. No.: B8241158
M. Wt: 202.17 g/mol
InChI Key: NRYVLPNSYZRFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoroethoxy)-1-fluoro-3-vinylbenzene: is an organic compound characterized by the presence of both fluorine and vinyl groups. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-1-fluoro-3-vinylbenzene typically involves the reaction of precursor compounds under controlled conditions. One common method involves the reaction of a difluoroethoxy compound with a fluorinated benzene derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-1-fluoro-3-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(2,2-Difluoroethoxy)-1-fluoro-3-vinylbenzene is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to understand the interactions of fluorinated molecules with enzymes and receptors.

Medicine: The compound is investigated for its potential use in drug development. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-1-fluoro-3-vinylbenzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with active sites of enzymes, affecting their activity. Additionally, the vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties .

Comparison with Similar Compounds

Uniqueness: 2-(2,2-Difluoroethoxy)-1-fluoro-3-vinylbenzene is unique due to the presence of both difluoroethoxy and vinyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-1-ethenyl-3-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-7-4-3-5-8(11)10(7)14-6-9(12)13/h2-5,9H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYVLPNSYZRFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)F)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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